17-epi-Desogestrel-13C2, D2
Description
17-epi-Desogestrel-13C2, D2 is a deuterated and carbon-13 labeled stereoisomer of desogestrel, a synthetic progestin used in hormonal contraceptives. The "17-epi" designation indicates an inversion of stereochemistry at the C-17 position compared to the parent compound. Isotopic labeling with ¹³C (two carbon atoms) and deuterium (D, two hydrogen atoms) enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying desogestrel and its metabolites in biological matrices .
Desogestrel itself (C₂₂H₃₀O; MW 310.48 g/mol) is a 13-ethyl-11-methylene derivative of 19-nortestosterone, with a melting point of 109–110°C and low water solubility . The labeled analog, this compound, retains the core structure but incorporates stable isotopes, increasing its molecular weight to approximately 314.48 g/mol (calculated by replacing two ¹²C with ¹³C and two ¹H with ²H). This compound is critical in pharmacokinetic studies to ensure analytical precision by compensating for matrix effects and ionization variability .
Properties
Molecular Formula |
C₂₀¹³C₂H₂₈D₂O |
|---|---|
Molecular Weight |
314.47 |
Synonyms |
(17β)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol-13C2, D2; 17β-Desogestrel-13C2, D2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Synthesis Challenges : The synthesis of desogestrel generates stereoisomers like 16β-OH desogestrel and 17-epi derivatives, requiring advanced NMR and X-ray crystallography for structural confirmation .
Stability Profiles : Impurities such as 3-Keto-desogestrel increase under oxidative conditions, necessitating LC-MS methods that differentiate them from the API .
Regulatory Standards : The USP designates multiple related compounds (A, B, C) with strict acceptance criteria (e.g., ≤0.3% impurity levels) to ensure drug safety .
Q & A
Q. What experimental design considerations are critical for synthesizing and characterizing 17-epi-Desogestrel-13C<sup>2</sup>, D2?
- Methodological Answer: Synthesis requires meticulous isotopic labeling control. For 13C and D incorporation, use isotopically enriched precursors (e.g., deuterated solvents or <sup>13</sup>C-labeled reagents) and monitor reaction progress via LC-MS or NMR to confirm isotopic integrity . Characterization should include <sup>1</sup>H, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) to verify structural fidelity and isotopic purity. Cross-reference spectral data with non-labeled Desogestrel to identify isotopic shifts .
Q. How can researchers ensure reproducibility in synthesizing 17-epi-Desogestrel-13C<sup>2</sup>, D2?
- Methodological Answer: Document reaction parameters (temperature, solvent purity, catalyst loading) in detail, adhering to the "Experimental" section guidelines from reputable journals . Use standardized protocols for purification (e.g., column chromatography with defined gradients) and validate batch consistency via statistical analysis of yields and purity metrics (e.g., HPLC retention times, % deuterium incorporation) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in isotopic distribution data for 17-epi-Desogestrel-13C<sup>2</sup>, D2 across different batches?
- Methodological Answer: Employ tandem mass spectrometry (MS/MS) to differentiate isotopic peaks from impurities. For quantitative analysis, use isotope dilution mass spectrometry (IDMS) with internal standards to correct for instrumental variability . If discrepancies persist, conduct kinetic isotope effect (KIE) studies to assess whether reaction conditions (e.g., pH, temperature) alter isotopic labeling efficiency . Cross-validate results with independent labs to rule out systematic errors .
Q. How can researchers optimize computational models to predict the metabolic stability of 17-epi-Desogestrel-13C<sup>2</sup>, D2 compared to its non-labeled counterpart?
- Methodological Answer: Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for deuterated positions, as deuterium can alter metabolic pathways. Validate models with in vitro assays (e.g., liver microsomes) to measure half-life differences. Incorporate isotopic data into pharmacokinetic software (e.g., GastroPlus) to simulate absorption and clearance profiles. Address contradictions between computational and experimental data by refining force-field parameters or adjusting solvent-accessible surface area (SASA) calculations .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in 17-epi-Desogestrel-13C<sup>2</sup>, D2 pharmacological studies?
- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc Tukey tests to compare efficacy between isotopic forms. For small sample sizes, employ Bayesian hierarchical models to account for variability. Report confidence intervals and effect sizes to ensure transparency . If data skewness is observed, apply log transformations or non-parametric tests (e.g., Kruskal-Wallis) .
Data Management and Reporting
Q. How should researchers handle conflicting NMR spectral data for 17-epi-Desogestrel-13C<sup>2</sup>, D2 in multi-institutional studies?
- Methodological Answer: Standardize NMR acquisition parameters (e.g., pulse sequences, relaxation delays) across labs. Use deuterated solvents with consistent purity grades and calibrate spectrometers using certified reference materials (e.g., ERETIC2). Share raw FID files via repositories like Zenodo for independent validation. If discrepancies persist, convene a panel to review peak assignments against the Cambridge Structural Database (CSD) .
Q. What are the best practices for curating and sharing isotopic purity data to comply with FAIR principles?
- Methodological Answer: Annotate datasets with metadata detailing isotopic enrichment ratios, analytical methods (e.g., NMR pulse sequences, MS ionization modes), and instrument calibration logs. Use platforms like Figshare or institutional repositories with DOI assignment. Adopt standardized formats (e.g., mzML for MS data, JCAMP-DX for NMR) to ensure interoperability .
Ethical and Regulatory Considerations
Q. How can researchers address GDPR compliance when handling patient-derived data in pharmacokinetic studies of 17-epi-Desogestrel-13C<sup>2</sup>, D2?
- Methodological Answer: Conduct a Data Protection Impact Assessment (DPIA) to identify risks. Anonymize patient identifiers using pseudonymization techniques (e.g., hash functions). Store data in encrypted, access-controlled repositories. Document compliance measures in a Legitimate Interest Assessment (LIA) and include a privacy notice in informed consent forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
